molecular formula C8H10N2O4S B1318446 4-Ethyl-3-nitrobenzenesulfonamide CAS No. 100377-77-3

4-Ethyl-3-nitrobenzenesulfonamide

Cat. No. B1318446
CAS RN: 100377-77-3
M. Wt: 230.24 g/mol
InChI Key: MWDFYPDSWMARNT-UHFFFAOYSA-N
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Description

4-Ethyl-3-nitrobenzenesulfonamide is a chemical compound with the linear formula C10H15N3O4S . It is a type of sulfonamide, a group of compounds known for their various pharmacological activities .


Molecular Structure Analysis

The molecular structure of 4-Ethyl-3-nitrobenzenesulfonamide consists of a benzene ring substituted with a nitro group (-NO2), an ethyl group (-C2H5), and a sulfonamide group (-SO2NH2) . The molecular weight is 273.313 .

Scientific Research Applications

Versatility in Amine Protection and Synthesis

4-Ethyl-3-nitrobenzenesulfonamide and related compounds are integral in the preparation of secondary amines. These compounds, particularly nitrobenzenesulfonamides, are used extensively for the alkylation of primary amines, leading to the formation of N-alkylated sulfonamides. Such reactions are fundamental in synthetic organic chemistry for producing amines with specific functional groups. This process is highly efficient, with Fukuyama et al. (1995) demonstrating near-quantitative yields in these transformations (Fukuyama et al., 1995).

Application in Solid-Phase Synthesis

Polymer-supported benzenesulfonamides, synthesized from immobilized primary amines and nitrobenzenesulfonyl chloride, are pivotal in solid-phase synthesis. These intermediates facilitate diverse chemical transformations, including rearrangements to yield various molecular structures. Fülöpová and Soural (2015) have summarized strategies using these intermediates in synthetic chemistry, highlighting their versatility in generating unique molecular scaffolds (Fülöpová & Soural, 2015).

Role in Carbonic Anhydrase Inhibition

Primary sulfonamide groups in compounds like 4-chloro-3-nitrobenzenesulfonamide have been studied for their inhibitory effects on human carbonic anhydrases. These sulfonamides have a dual role: facilitating ring construction in chemical synthesis and acting as enzyme inhibitors. Sapegin et al. (2018) investigated these functionalities, highlighting their therapeutic potential (Sapegin et al., 2018).

Thermodynamic Properties

The determination of combustion energies and enthalpies of formation of nitrobenzenesulfonamides, including 4-nitrobenzenesulfonamide, provides crucial data for understanding their thermodynamic properties. Camarillo and Flores (2010) conducted studies using combustion calorimetry, contributing valuable insights into the energetic characteristics of these compounds (Camarillo & Flores, 2010).

Biofilm Inhibition and Cytotoxicity

Studies on nitrobenzenesulfonamides, such as 4-nitrobenzenesulfonamide, have explored their role in inhibiting bacterial biofilms and evaluating their cytotoxicity. Research by Abbasi et al. (2020) on new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides showed promising biofilm inhibitory action against Escherichia coli and Bacillus subtilis, with minimal cytotoxic effects (Abbasi et al., 2020).

Mechanism of Action

While the specific mechanism of action for 4-Ethyl-3-nitrobenzenesulfonamide is not provided, sulfonamides in general are known to inhibit bacterial growth by acting as competitive inhibitors of p-aminobenzoic acid in the synthesis of folic acid, which is essential for bacterial DNA synthesis .

properties

IUPAC Name

4-ethyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-2-6-3-4-7(15(9,13)14)5-8(6)10(11)12/h3-5H,2H2,1H3,(H2,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDFYPDSWMARNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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